1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d31

Description

Properties

IUPAC Name |

[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1/i2D3,7D2,9D2,11D2,13D2,15D2,17D2,19D2,22D2,24D2,26D2,28D2,30D2,32D2,34D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJKGGKOPKCXLL-KHCKXXADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677040 | |

| Record name | (2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

791.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179093-76-6 | |

| Record name | (2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structure of 1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure, and biological relevance of 1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31), a deuterated phospholipid of significant interest in biophysical and pharmaceutical research. This document details a feasible synthetic approach, structural characteristics, and its role as a substrate in key signaling pathways.

Introduction

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a prominent glycerophospholipid found in eukaryotic cell membranes, where it plays a crucial role in maintaining membrane fluidity and structure.[1][2] The deuterated analogue, POPC-d31, in which the palmitoyl chain is perdeuterated, is an invaluable tool in a variety of analytical techniques, including solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering experiments.[3][4] These methods leverage the distinct physical properties of deuterium to elucidate the structure and dynamics of lipid bilayers, protein-lipid interactions, and the effects of membrane-active compounds. This guide will provide a detailed exploration of the synthesis and structural properties of POPC-d31, as well as its involvement in cellular signaling.

Structure of POPC-d31

POPC-d31 is an amphiphilic molecule composed of a hydrophilic phosphocholine headgroup, a glycerol backbone, a perdeuterated saturated palmitoyl (C16:0) chain at the sn-1 position, and an unsaturated oleoyl (C18:1) chain at the sn-2 position.

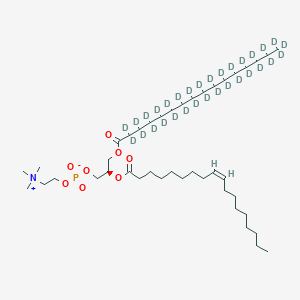

Chemical Structure:

Physicochemical Properties

The key physicochemical properties of POPC-d31 are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄₂H₅₁D₃₁NO₈P | |

| Molecular Weight | 791.27 g/mol | |

| CAS Number | 179093-76-6 | |

| Physical State | Typically supplied as a solid or in a chloroform solution | |

| Storage Conditions | Recommended storage at -20°C to -80°C to prevent degradation.[5] | [5] |

Synthesis of POPC-d31

The synthesis of asymmetrically substituted phospholipids like POPC-d31 with high purity and stereospecificity can be challenging. A chemoenzymatic approach, which combines the efficiency of chemical synthesis with the high selectivity of enzymatic reactions, is a robust strategy. The following proposed synthesis is adapted from established methods for creating deuterated, mixed-acyl phospholipids.

Synthetic Workflow

The synthesis of POPC-d31 can be envisioned as a two-step process starting from commercially available 2-oleoyl-sn-glycero-3-phosphocholine (lyso-POPC).

Caption: Proposed synthetic workflow for POPC-d31.

Experimental Protocols

Step 1: Starting Material - 1-palmitoyl(d31)-sn-glycero-3-phosphocholine (16:0-d31 Lyso PC)

This deuterated lysophospholipid is commercially available from suppliers of stable isotopes and lipids. It serves as the backbone for the subsequent acylation step.

Step 2: Acylation of 1-palmitoyl(d31)-sn-glycero-3-phosphocholine

This procedure is adapted from established methods for the acylation of lysophospholipids.[6]

-

Materials:

-

1-palmitoyl(d31)-sn-glycero-3-phosphocholine (16:0-d31 Lyso PC)

-

Oleic anhydride

-

4-(pyrrolidin-1-yl)pyridine (PPDP)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., chloroform/methanol/water gradient)

-

-

Procedure:

-

Dissolve 1-palmitoyl(d31)-sn-glycero-3-phosphocholine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add oleic anhydride (typically 1.5-2.0 equivalents) to the solution.

-

Add a catalytic amount of 4-(pyrrolidin-1-yl)pyridine (PPDP) to the reaction mixture.

-

Stir the reaction at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a chloroform/methanol/water solvent system to yield pure 1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine.

-

Quantitative Data

The following table presents expected yields and purity based on similar reported syntheses of mixed-acyl phospholipids.

| Parameter | Expected Value | Notes |

| Yield of Acylation | 70-85% | Yields can vary based on the scale of the reaction and the purity of the starting materials. |

| Final Purity | >98% | Purity is typically assessed by NMR, mass spectrometry, and high-performance liquid chromatography (HPLC). |

Characterization

The structure and purity of the synthesized POPC-d31 are confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the presence of the oleoyl chain and the phosphocholine headgroup. The absence of signals corresponding to the palmitoyl chain protons confirms deuteration.

-

²H NMR: Provides detailed information on the order and dynamics of the deuterated palmitoyl chain within a lipid bilayer.[3]

-

³¹P NMR: A single peak confirms the presence of the phosphate group and can be used to assess the purity and phase behavior of the lipid.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final product, verifying the incorporation of the d31-palmitoyl and oleoyl chains.

Role in Signaling Pathways

Phosphatidylcholines, including POPC, are not merely structural components of membranes but also serve as precursors for second messengers in various cellular signaling cascades. The hydrolysis of POPC by phospholipases C (PLC) and D (PLD) generates bioactive lipids that regulate a multitude of cellular processes.

Phospholipase C (PLC) Signaling Pathway

While PLC primarily hydrolyzes phosphoinositides, it can also act on phosphatidylcholine. This pathway is crucial for generating diacylglycerol (DAG), a key second messenger.

Caption: POPC hydrolysis by PLC and downstream signaling.

Upon activation by various cell surface receptors, PLC cleaves the phosphodiester bond of POPC, yielding diacylglycerol (DAG) and phosphocholine.[7] DAG remains in the membrane and activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis.[7]

Phospholipase D (PLD) Signaling Pathway

The hydrolysis of phosphatidylcholine by phospholipase D (PLD) is a fundamental step in generating another critical second messenger, phosphatidic acid (PA).[8][9]

Caption: POPC hydrolysis by PLD and downstream signaling.

PLD-mediated hydrolysis of POPC generates phosphatidic acid (PA) and choline.[10] PA is a versatile signaling lipid that can influence membrane curvature and recruit and activate a variety of proteins, including the mammalian target of rapamycin (mTOR) and Raf-1 kinase, thereby regulating cell growth, survival, and membrane trafficking.[10]

Conclusion

1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine is a powerful tool for researchers in the fields of membrane biophysics, structural biology, and drug development. Its synthesis, while requiring careful execution, is achievable through established chemoenzymatic methods. The unique properties of its deuterated palmitoyl chain allow for detailed investigations of lipid bilayer structure and dynamics that are not possible with its non-deuterated counterpart. Furthermore, as a key component of cellular membranes, understanding its role as a substrate in major signaling pathways provides critical insights into the complex regulation of cellular function. This guide serves as a foundational resource for the synthesis, characterization, and application of this important deuterated phospholipid.

References

- 1. researchgate.net [researchgate.net]

- 2. Acylation of lysophospholipids by rabbit alveolar macrophages. Specificities of CoA-dependent and CoA-independent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A convenient synthesis of phosphatidylcholines: acylation of sn-glycero-3-phosphocholine with fatty acid anhydride and 4-pyrrolidinopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospholipase D signaling: orchestration by PIP2 and small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phospholipid signalling through phospholipase D and phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of POPC-d31 for Membrane Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31), a deuterated phospholipid crucial for membrane research. Its application in biophysical studies, particularly those employing neutron scattering and nuclear magnetic resonance, is highlighted, offering valuable insights for drug development and molecular biology.

Core Physical Properties of POPC and POPC-d31 Bilayers

Deuteration of the palmitoyl chain in POPC to create POPC-d31 provides an essential tool for contrast variation in neutron scattering experiments, allowing for the detailed structural elucidation of lipid bilayers and associated proteins. While direct experimental values for all physical properties of POPC-d31 are not always available, the properties of its non-deuterated counterpart, POPC, serve as a very close approximation. The physical differences imparted by deuteration are generally subtle.

Below is a summary of key physical parameters for POPC bilayers, which are considered representative for POPC-d31 membranes under similar conditions.

| Physical Property | Value (for POPC) | Temperature (°C) | Experimental Technique(s) |

| Area per Lipid (AL) | 68.3 Ų[1] | 30 | Molecular Dynamics |

| 70.5 Ų[2] | 48 | 13C Solid-State NMR | |

| ~61 ± 2 Ų[3] | 27 | Simulation (compared with experimental) | |

| Bilayer Thickness (DB) | ~39 ± 1 Å[3] | 27 | Simulation (compared with experimental) |

| 37.0 Å (headgroup to headgroup)[1] | 30 | Molecular Dynamics | |

| Volume per Lipid (VL) | ~1295 ų | 30 | Densitometry |

| Phase Transition Temperature (Tm) | ~ -2 °C | - | Differential Scanning Calorimetry (DSC) |

Note on Deuteration Effects: Deuteration of lipid acyl chains can lead to minor changes in physical properties. For instance, some studies have indicated that deuteration can decrease the phase transition temperature by a few degrees Celsius[4][5]. However, for most structural parameters like area per lipid and bilayer thickness, the effects are generally considered to be small.

Experimental Protocols for Characterizing POPC-d31 Membranes

The unique isotopic composition of POPC-d31 makes it particularly amenable to study by neutron scattering and solid-state NMR techniques. These methods, often in conjunction with Small-Angle X-ray Scattering (SAXS), provide a powerful toolkit for membrane biophysicists.

Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for determining the structure of macromolecules in solution, including the size and shape of liposomes and the thickness of their bilayers. The use of POPC-d31 allows for contrast matching, where the scattering length density of a component (e.g., the lipid acyl chains) is matched to that of the solvent, effectively making it "invisible" to neutrons and highlighting other components.

Detailed Methodology for SANS Analysis of POPC-d31 Liposomes:

-

Liposome Preparation:

-

A stock solution of POPC-d31 in chloroform is prepared.

-

The desired amount of lipid is dried under a stream of nitrogen gas to form a thin film on the wall of a glass vial.

-

The lipid film is further dried under high vacuum for at least 2 hours to remove any residual solvent.

-

The lipid film is hydrated with a D₂O-based buffer to the desired concentration (typically 1-10 mg/mL). The use of D₂O is crucial for maximizing the contrast with the non-deuterated components of the system.

-

The suspension is vortexed to form multilamellar vesicles (MLVs).

-

To obtain unilamellar vesicles (SUVs or LUVs), the MLV suspension is subjected to either sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm)[6][7].

-

-

SANS Data Acquisition:

-

The liposome suspension is loaded into a quartz cuvette.

-

SANS measurements are performed on a dedicated small-angle neutron scattering instrument[8].

-

The instrument is configured to cover a specific range of scattering vectors (q), which determines the length scales probed. A typical q-range for liposome studies is 0.001 to 0.5 Å⁻¹[9].

-

Data is collected for the sample, the empty cuvette, and the buffer (for background subtraction).

-

-

Data Analysis:

-

The raw 2D scattering data is radially averaged to obtain a 1D scattering profile of intensity (I) versus the scattering vector (q).

-

The buffer scattering is subtracted from the sample scattering.

-

The resulting scattering curve is modeled using appropriate form factors for vesicles (e.g., a spherical shell model) to extract structural parameters such as the radius of the vesicle and the thickness of the bilayer[10]. The known scattering length densities of the deuterated and non-deuterated components are used as constraints in the fitting process.

-

Small-Angle X-ray Scattering (SAXS)

SAXS provides complementary information to SANS, as X-rays scatter from electrons, providing a different contrast profile. It is particularly sensitive to the high electron density of the phosphate groups in the lipid headgroups.

Detailed Methodology for SAXS Analysis of POPC-d31 Liposomes:

-

Sample Preparation:

-

Liposome preparation follows a similar protocol to that for SANS, although H₂O-based buffers are typically used.

-

-

SAXS Data Acquisition:

-

The liposome suspension is loaded into a thin-walled quartz capillary.

-

SAXS data is collected at a synchrotron beamline or a laboratory-based SAXS instrument[11][12].

-

A typical SAXS setup for liposome characterization includes a high-intensity X-ray source, collimation optics, a sample holder, and a 2D detector[9].

-

Scattering data is collected for the sample and the buffer.

-

-

Data Analysis:

-

The data is processed in a similar manner to SANS data to obtain a 1D scattering profile.

-

The electron density profile of the bilayer can be reconstructed from the scattering data using model-fitting approaches, often employing a series of Gaussian functions to represent the different chemical groups (headgroup, glycerol, acyl chains)[11]. This allows for the determination of the bilayer thickness and the area per lipid.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique for obtaining atomic-level information about the structure and dynamics of lipid bilayers. For POPC-d31, ²H (deuterium) NMR is particularly informative.

Detailed Methodology for ²H Solid-State NMR of POPC-d31 Membranes:

-

Sample Preparation:

-

Multilamellar vesicles (MLVs) are typically used for static solid-state NMR experiments.

-

A thin film of POPC-d31 is prepared as described for SANS/SAXS.

-

The lipid film is hydrated with a specific amount of buffer (typically 30-50 wt%) to ensure full hydration.

-

The hydrated lipid paste is then transferred to a solid-state NMR rotor.

-

For oriented samples, the lipid mixture can be deposited on thin glass plates, which are then stacked and hydrated.

-

-

NMR Data Acquisition:

-

²H NMR spectra are acquired using a solid-state NMR spectrometer equipped with a probe suitable for static or magic-angle spinning (MAS) experiments[13][14].

-

A quadrupolar echo pulse sequence is typically used to acquire the ²H NMR spectrum[15].

-

Spectra are recorded as a function of temperature to observe phase behavior and dynamics.

-

-

Data Analysis:

-

The shape of the ²H NMR spectrum provides information about the motional averaging of the C-D bonds in the deuterated palmitoyl chain.

-

From the quadrupolar splittings observed in the spectrum, the order parameter (SCD) for each deuterated segment of the acyl chain can be calculated. The order parameter profile along the chain provides detailed information about the packing and fluidity of the membrane[16].

-

Visualizing Experimental Workflows

Understanding the workflow of experiments is crucial for reproducibility and data interpretation. The following diagrams, generated using the DOT language, illustrate a typical workflow for lipidomics studies and a general procedure for preparing and analyzing lipid vesicles.

Caption: A typical workflow for a lipidomics study.

Caption: Workflow for preparing and analyzing lipid vesicles.

References

- 1. Material Properties of Matrix Lipids Determine Conformation and Intermolecular Reactivity of a Diacetylenic Phosphatidylcholine in the Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Area per Lipid and Cholesterol Interactions in Membranes from Separated Local-Field 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular-level pictures of the phase transitions of saturated and unsaturated phospholipid binary mixtures [agris.fao.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tf7.org [tf7.org]

- 7. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]

- 8. researchgate.net [researchgate.net]

- 9. ansto.gov.au [ansto.gov.au]

- 10. SANS study of the unilamellar DMPC vesicles. The fluctuation model of lipid bilayer (Technical Report) | ETDEWEB [osti.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. SAXS Characterization of Liposome-Based Drug Product â Application Note | DANNALAB [dannalab.com]

- 13. Applications of Solid-State NMR Spectroscopy for the Study of Lipid Membranes with Polyphilic Guest (Macro)Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of lipid chain order and dynamics in asymmetric membranes by solid-state NMR spectroscopy - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00192C [pubs.rsc.org]

- 16. rsc.org [rsc.org]

An In-depth Technical Guide to Utilizing Deuterated POPC in Neutron Scattering Experiments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in neutron scattering experiments. It covers the fundamental principles, experimental protocols, data analysis techniques, and key quantitative data relevant to the study of model lipid membranes. The use of deuterated POPC, in conjunction with the unique properties of neutrons, offers unparalleled insights into the structure and dynamics of lipid bilayers, which are crucial for understanding cellular processes and for the development of novel drug delivery systems.

The Significance of Deuterated POPC in Neutron Scattering

POPC is a prevalent unsaturated phospholipid in eukaryotic cell membranes, making it an excellent candidate for creating biologically relevant model membranes.[1][2] In neutron scattering, the large difference in the coherent neutron scattering length between hydrogen (-3.74 fm) and its isotope deuterium (+6.67 fm) is a key advantage.[3][4] By selectively replacing hydrogen with deuterium in the POPC molecule, researchers can manipulate the scattering length density (SLD) of different parts of the lipid bilayer (e.g., headgroups or acyl chains). This technique, known as contrast variation or contrast matching, allows for the highlighting or effective "masking" of specific components within a complex system, providing detailed structural and dynamic information that is often inaccessible with other methods like X-ray scattering.[3][5][6]

Perdeuterated POPC, such as [D₈₂]POPC, where all hydrogen atoms are replaced with deuterium, offers significant isotopic contrast for detailed structural studies of multicomponent membranes.[1][2] For instance, the acyl chains of [D₈₂]POPC are nearly contrast-matched to heavy water (D₂O), while the deuterated headgroups have a very high SLD, providing excellent contrast for studying the binding of molecules to the membrane surface.[1][2]

Neutron scattering techniques commonly employed with deuterated POPC include:

-

Small-Angle Neutron Scattering (SANS): Used to study the overall size, shape, and structure of POPC vesicles in solution.[5][6]

-

Neutron Reflectometry (NR): Provides high-resolution structural information about supported lipid bilayers, including thickness, roughness, and the distribution of components perpendicular to the surface.[1][2]

-

Neutron Spin Echo (NSE): A powerful technique for probing the dynamics of lipid membranes, such as bending fluctuations and membrane rigidity, on nanosecond to microsecond timescales.[7][8][9]

Experimental Protocols

Synthesis of Deuterated POPC: The synthesis of perdeuterated POPC, such as [D₈₂]POPC, involves a multi-step chemical process. A generic method allows for the asymmetric synthesis of perdeuterated [D₃₁]1-palmitoyl-[D₃₃]2-oleoyl-sn-[D₅]glycero-[D₁₃]3-phosphocholine ([D₈₂]POPC), which also permits selective deuteration of its constituent groups.[1][2] The National Deuteration Facility at ANSTO is an example of a facility that can synthesize deuterated lipids like POPC.[2][10]

Preparation of POPC Vesicles for SANS: Unilamellar vesicles (LUVs) are commonly used for SANS experiments. A typical protocol involves the following steps:

-

Film Hydration: A known amount of deuterated POPC is dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial. The film is further dried under vacuum to remove any residual solvent.

-

Hydration: The lipid film is hydrated with a buffer solution (e.g., PBS) prepared in D₂O or a specific H₂O/D₂O mixture to achieve the desired solvent SLD. The solution is vortexed to form multilamellar vesicles (MLVs).[11]

-

Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 50 nm, 100 nm) using a mini-extruder.[11] The number of extrusions can influence the lamellarity of the vesicles.[11]

Preparation of Supported Lipid Bilayers (SLBs) for NR: SLBs are often prepared on a solid substrate, such as a silicon wafer.

-

Substrate Cleaning: The silicon support is thoroughly cleaned, for example, by sonication in chloroform, ethanol, and acetone, followed by plasma cleaning.

-

Vesicle Fusion: A solution of POPC vesicles is incubated with the cleaned substrate, leading to the spontaneous fusion of vesicles and the formation of a continuous lipid bilayer on the surface.

-

Rinsing: The substrate is rinsed with buffer to remove any unfused vesicles.

SANS Data Acquisition: SANS experiments are performed at dedicated instruments, such as the Quokka instrument at ANSTO.[4]

-

The sample is placed in a quartz cuvette.[11]

-

A neutron beam of a specific wavelength (e.g., 6.0 Å) is directed at the sample.[4]

-

The scattered neutrons are detected by a 2D detector placed at a certain distance from the sample.[4][11]

-

Data is typically collected over a specific range of momentum transfer, q, which is related to the scattering angle.[6]

NR Data Acquisition: NR experiments are conducted on reflectometers, such as the Advanced Neutron Diffractometer/Reflectometer (AND/R) at the NIST Center for Neutron Research.[12]

-

The SLB is mounted in a solid/liquid cell.

-

A neutron beam at a fixed wavelength (e.g., 5.0 Å) impinges on the surface at a grazing angle.[12]

-

The intensity of the reflected neutrons is measured as a function of the momentum transfer perpendicular to the surface, Qz.[12]

-

Contrast variation is achieved by exchanging the bulk solvent with buffers of different H₂O/D₂O ratios (e.g., pure D₂O, pure H₂O, or a 1:1 mixture).[12]

NSE Data Acquisition: NSE spectroscopy measures the intermediate scattering function, F(Q, t), which describes the time correlation of density fluctuations.[13]

-

This technique uses the spin of the neutron as a "clock" to measure very small energy changes upon scattering from the sample.[13]

-

The high energy resolution of NSE allows for the study of slow dynamics in soft matter systems.[9][13]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative parameters for deuterated POPC derived from neutron scattering experiments.

Table 1: Scattering Length Densities (SLDs)

| Component | Chemical Formula | Volume (ų) | Scattering Length (fm) | SLD (x 10⁻⁶ Å⁻²) |

| POPC (Hydrogenated) | ||||

| Headgroup (PC) | C₁₀H₁₈NO₈P | 325 | 18.9 | 1.83 |

| Palmitoyl Chain | C₁₆H₃₁O | 450 | -13.9 | -0.31 |

| Oleoyl Chain | C₁₈H₃₃O | 504 | -13.3 | -0.26 |

| POPC (Perdeuterated, d₈₂) | ||||

| Headgroup (PC-d₁₃) | C₁₀D₁₃H₅NO₈P | 325 | 108.9 | 10.05 |

| Palmitoyl Chain (d₃₁) | C₁₆D₃₁O | 450 | 192.1 | 4.27 |

| Oleoyl Chain (d₃₃) | C₁₈D₃₃O | 504 | 205.4 | 4.08 |

| Solvents | ||||

| H₂O | H₂O | 30 | -1.68 | -0.56 |

| D₂O | D₂O | 30 | 19.15 | 6.38 |

Note: SLD values can vary slightly depending on the specific model and assumptions used in the analysis. The values presented are representative.

Table 2: Structural Parameters of POPC Bilayers

| Technique | Parameter | Value | Conditions | Reference |

| SANS | Bilayer Thickness | ~38 Å | POPC vesicles | [11] |

| NR | Bilayer Thickness | 36.6 Å | POPC SLB | [14] |

| NR | Headgroup Thickness | 9.8 Å | POPC SLB | [14] |

| NR | Hydrophobic Core Thickness | 26.8 Å | POPC SLB | [14] |

| SANS/SAXS | Area per Lipid | 67.4 ± 1 Ų | DOPC at 30°C | [15] |

Table 3: Dynamic Properties of POPC Membranes

| Technique | Parameter | Value | Conditions | Reference |

| NSE | Bending Rigidity (κ) | ~20 k_B_T | POPC vesicles | [9][16] |

Visualizations

Below are diagrams illustrating key concepts and workflows in neutron scattering experiments with deuterated POPC.

References

- 1. Synthesis of Perdeuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine ([D82 ]POPC) and Characterisation of Its Lipid Bilayer Membrane Structure by Neutron Reflectometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biomembrane Structure and Material Properties Studied With Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuteration Aiming for Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neutron Spin Echo Spectroscopy as a Unique Probe for Lipid Membrane Dynamics and Membrane-Protein Interactions [jove.com]

- 8. Neutron Spin Echo Spectroscopy as a Unique Probe for Lipid Membrane Dynamics and Membrane-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neutron scattering studies on dynamics of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apo.ansto.gov.au [apo.ansto.gov.au]

- 11. researchgate.net [researchgate.net]

- 12. Neutron reflectometry of supported hybrid bilayers with inserted peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neutron spin echo - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Lipid Bilayer Structure Determined by the Simultaneous Analysis of Neutron and X-Ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.aip.org [pubs.aip.org]

The Role of POPC-d31 in Crafting Model Lipid Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of membrane biophysics and drug discovery, model lipid membranes are indispensable tools for elucidating the fundamental principles of cellular barriers and their interactions with xenobiotics. Among the vast array of lipids utilized for creating these models, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a cornerstone due to its prevalence in eukaryotic cell membranes and its physiologically relevant fluid phase at ambient temperatures.[1] The deuterated analogue, POPC-d31, in which the 31 hydrogen atoms of the palmitoyl chain are replaced with deuterium, has emerged as a particularly powerful tool. This technical guide delves into the core of POPC-d31's role in constructing model lipid membranes, offering a comprehensive overview of its properties, experimental applications, and detailed protocols for its use.

The primary utility of POPC-d31 lies in its application in neutron scattering and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] The significant difference in the neutron scattering length of deuterium compared to hydrogen provides a powerful contrast enhancement tool in neutron-based techniques, allowing researchers to selectively highlight or mask specific components of a membrane system.[4] Similarly, in solid-state NMR, the deuterium signal provides detailed information on the order and dynamics of the lipid acyl chains.[3]

Quantitative Data Summary

The substitution of hydrogen with deuterium in the palmitoyl chain of POPC has a subtle but measurable impact on its physical properties. These differences are critical for the accurate interpretation of experimental data. The following tables summarize key quantitative parameters for both POPC and POPC-d31, compiled from various biophysical studies.

Table 1: Physical Properties of POPC and POPC-d31

| Property | POPC | POPC-d31 | Reference(s) |

| Molecular Formula | C₄₂H₈₂NO₈P | C₄₂H₅₁D₃₁NO₈P | |

| Molecular Weight ( g/mol ) | 760.08 | 791.27 | |

| Transition Temperature (Tₘ) | -2 °C | Not significantly different |

Table 2: Structural Properties of POPC and POPC-d31 Bilayers

| Property | POPC | POPC-d31 | Experimental Conditions | Reference(s) |

| Area per Lipid (Ų) | 69.8 ± 0.7 | ~69.8 | 310 K, MD Simulation | [5] |

| 70.5 | Not specified | 48°C, ¹³C NMR | [6] | |

| ~55 (without cholesterol) | Not specified | Neutron Diffraction | [7] | |

| Bilayer Thickness (d_HH) (nm) | 3.97 | Not specified | Pure bilayer | [8] |

| 4.21 | Not specified | Lamellar d-spacing | [8] | |

| ~4.66 | Not specified | 48°C, from Area per Lipid | [6] | |

| Hydrophobic Thickness (nm) | 2.67 | Not specified | 310 K, MD Simulation | [5] |

| Neutron Scattering Length Density (x 10⁻⁶ Å⁻²) | Varies with contrast | Varies with contrast | D₂O/H₂O mixtures | [7][9] |

Table 3: Acyl Chain Order Parameters (S_CD) for POPC-d31

| Carbon Number in Palmitoyl Chain | S_CD (Pure POPC-d31) | S_CD (POPC-d31/POPE/POPG) | Reference(s) |

| 2 | 0.201 | 0.224 | [10] |

| 3 | 0.197 | 0.221 | [10] |

| 4 | 0.193 | 0.219 | [10] |

| 5 | 0.190 | 0.216 | [10] |

| 6 | 0.185 | 0.210 | [10] |

| 7 | 0.180 | 0.203 | [10] |

| 8 | 0.173 | 0.197 | [10] |

| 9 | 0.165 | 0.191 | [10] |

| 10 | 0.153 | 0.173 | [10] |

| 11 | 0.137 | 0.158 | [10] |

| 12 | 0.123 | 0.141 | [10] |

| 13 | 0.106 | 0.122 | [10] |

| 14 | 0.089 | 0.102 | [10] |

| 15 | 0.067 | 0.082 | [10] |

| 16 | 0.017 | 0.021 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible preparation of high-quality model lipid membranes. The following sections provide protocols for the creation of liposomes and supported lipid bilayers using POPC-d31.

Preparation of POPC-d31 Unilamellar Vesicles (Liposomes) by Extrusion

This protocol describes the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a defined size distribution.

Materials:

-

POPC-d31 (in chloroform)

-

Chloroform

-

Desired aqueous buffer (e.g., PBS, HEPES)

-

Nitrogen or Argon gas

-

Vacuum desiccator

-

Water bath sonicator

-

Mini-extruder

-

Polycarbonate membranes with desired pore size (e.g., 100 nm)

-

Glass vials or round-bottom flasks

-

Gas-tight syringe

Procedure:

-

Lipid Film Formation:

-

In a clean glass vial or round-bottom flask, add the desired amount of POPC-d31 solution in chloroform.

-

Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the container.

-

To ensure complete removal of the organic solvent, place the container in a vacuum desiccator for at least 2 hours, or overnight.[11]

-

-

Hydration:

-

Add the desired aqueous buffer to the dried lipid film. The final lipid concentration is typically between 1 and 10 mg/mL.[12]

-

Hydrate the lipid film by vortexing or gentle agitation for 30-60 minutes at a temperature above the lipid's transition temperature (for POPC, room temperature is sufficient). This will form multilamellar vesicles (MLVs).[1]

-

-

Freeze-Thaw Cycles (Optional):

-

To improve the lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles. This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.

-

-

Extrusion:

-

Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm for LUVs).

-

Transfer the MLV suspension into one of the gas-tight syringes.

-

Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11 or 21 times).[13] This process forces the MLVs to break down and reform into unilamellar vesicles of a size comparable to the membrane pore diameter.

-

-

Storage:

-

Store the resulting liposome suspension at 4°C. For long-term storage, it is recommended to use them within a few days to a week.

-

Preparation of POPC-d31 Supported Lipid Bilayers (SLBs) by Vesicle Fusion

This protocol details the formation of a single lipid bilayer on a solid support, a common model for studying membrane phenomena at surfaces.

Materials:

-

POPC-d31 liposome suspension (prepared as described above)

-

Solid support (e.g., mica, silicon dioxide wafers)

-

Piranha solution (for cleaning silica-based substrates - EXTREME CAUTION REQUIRED ) or other appropriate cleaning agents

-

Deionized water

-

Buffer solution

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the solid support to ensure a hydrophilic surface. For silicon dioxide, this can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, water) followed by treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

For mica, freshly cleave the surface using adhesive tape to expose a pristine, atomically flat surface.

-

-

Vesicle Fusion:

-

Place the cleaned substrate in a suitable chamber (e.g., a fluid cell for microscopy or a custom-built cell for surface-sensitive techniques).

-

Add the POPC-d31 liposome suspension to the chamber, ensuring the substrate is fully submerged.

-

Incubate for 30-60 minutes at room temperature. During this time, the vesicles will adsorb to the hydrophilic surface, rupture, and fuse to form a continuous lipid bilayer.

-

-

Rinsing:

-

Gently rinse the chamber with fresh buffer to remove any unfused vesicles. This can be done by carefully exchanging the solution in the chamber multiple times.

-

-

Characterization:

-

The formation and quality of the SLB can be verified using techniques such as Atomic Force Microscopy (AFM) to visualize the bilayer, or Quartz Crystal Microbalance with Dissipation (QCM-D) to monitor the mass and viscoelastic properties of the adsorbed layer. For POPC-d31 SLBs, neutron reflectometry is a powerful tool for detailed structural characterization.[14]

-

Visualizations of Key Concepts

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows where POPC-d31 is a critical component.

Lipid Raft Formation and Protein Interaction

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which are thought to play a crucial role in signal transduction and protein trafficking.[15] POPC-d31 can be used to study the dynamics and composition of the surrounding "disordered" lipid phase in model raft systems.

Caption: Logical flow of lipid raft formation and protein partitioning.

Experimental Workflow for Neutron Reflectometry of a Supported Lipid Bilayer

Neutron reflectometry is a powerful technique for determining the structure of thin films, including SLBs, with sub-nanometer resolution. The use of POPC-d31 is central to contrast variation experiments, which enhance the structural detail that can be obtained.[14]

Caption: Workflow for a neutron reflectometry experiment on an SLB.

Conclusion

POPC-d31 is a powerful and versatile tool in the arsenal of membrane biophysicists and drug development scientists. Its unique isotopic labeling provides an invaluable contrast for neutron scattering and a sensitive probe for solid-state NMR, enabling detailed structural and dynamic investigations of model lipid membranes. By understanding its specific properties and employing robust experimental protocols, researchers can leverage POPC-d31 to gain deeper insights into the complex world of lipid bilayers and their interactions with a wide range of molecules, ultimately advancing our understanding of cellular processes and paving the way for the development of more effective therapeutics.

References

- 1. Liposome Preparation - Echelon Biosciences [echelon-inc.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Biomembrane Structure and Material Properties Studied With Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Model parameters for simulation of physiological lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Area per Lipid and Cholesterol Interactions in Membranes from Separated Local-Field 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]

- 12. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. ncnr.nist.gov [ncnr.nist.gov]

- 15. mdpi.com [mdpi.com]

The Function of POPC in Cell Membrane Mimics: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a cornerstone phospholipid in the creation of artificial cell membrane mimics. Its zwitterionic nature, cylindrical shape, and phase behavior at physiological temperatures make it an ideal candidate for forming stable, fluid-phase lipid bilayers that closely resemble the fundamental structure of eukaryotic cell membranes. This guide provides a comprehensive overview of the core functions and physicochemical properties of POPC in membrane models, details common experimental protocols, and presents its applications in drug delivery and membrane protein research.

The Core Role of POPC in Biomimetic Membranes

POPC is a glycerophospholipid with a saturated palmitic acid (16:0) at the sn-1 position and an unsaturated oleic acid (18:1) at the sn-2 position of the glycerol backbone. This specific asymmetric structure is crucial to its function. The kink in the oleoyl chain disrupts the tight packing that would occur with two saturated chains, ensuring the bilayer remains in a biologically relevant liquid-disordered (fluid) phase over a wide range of temperatures, including physiological temperature (37°C)[1][2].

Its primary functions in cell membrane mimics include:

-

Formation of Stable Bilayers: As an amphipathic molecule, POPC spontaneously self-assembles in aqueous solutions to form stable lipid bilayers, which are the fundamental structure of liposomes, nanodiscs, and supported lipid bilayers[3][4]. This makes it a foundational component for creating vesicles and other model membranes[5].

-

Biophysical Realism: The physical properties of POPC bilayers, such as thickness and fluidity, closely approximate those of natural cell membranes. This allows researchers to study membrane-associated phenomena in a controlled, reproducible environment[6].

-

Inert Scaffold: The phosphatidylcholine headgroup is zwitterionic and carries no net charge at physiological pH. This makes POPC a relatively inert matrix, ideal for studying the specific interactions of proteins or drugs with the membrane without confounding electrostatic effects[7].

-

Modulatable Platform: POPC serves as a base component that can be mixed with other lipids, such as cholesterol, sphingomyelin, or charged lipids like POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)), to create more complex and biologically representative membrane models[7][8][9].

A visual representation of the POPC molecule is provided below.

Caption: Chemical structure of a POPC molecule.

Physicochemical Properties of POPC Bilayers

The utility of POPC in membrane mimics is defined by its consistent and well-characterized physical parameters. These properties are influenced by temperature, hydration, and the presence of other molecules like ions or sterols.

Quantitative Data Summary

The following table summarizes key quantitative properties of pure POPC bilayers derived from various experimental and computational studies.

| Property | Value | Conditions | Method | Source(s) |

| Main Phase Transition Temp. (Tm) | -2 °C (271.15 K) | Fully Hydrated | DSC | [1] |

| -3.45 °C (269.7 K) | Fully Hydrated | DSC | [1] | |

| Area per Lipid (A_L) | 64.3 Ų | 30 °C | Experiment | [10] |

| 61 ± 2 Ų | 27 °C | Simulation | [11] | |

| 63 ± 2 Ų | 27 °C | Experiment | [11] | |

| 70.5 Ų | 48 °C | NMR | [12] | |

| 69.8 ± 0.7 Ų | N/A | Simulation | [10] | |

| Bilayer Thickness (D_B) | 36.7 Å (headgroup-headgroup) | 25 °C | SAXS/SANS | [13][14] |

| 40.5 Å (total) | 25 °C | SAXS/SANS | [13][14] | |

| 42.1 Å | N/A | SAXS | [15] | |

| 39 ± 1 Å | 27 °C | Experiment | [11] | |

| 38.8 ± 0.2 Å | N/A | Simulation | [16] | |

| Hydrophobic Thickness | 26.7 Å | N/A | Simulation | [10] |

| 28.8 Å | N/A | Experiment | [10] |

Applications in Research and Drug Development

Drug-Membrane Interactions and Permeability

POPC vesicles are extensively used to study how drugs interact with and permeate through the lipid bilayer, which is a critical step in drug absorption and distribution.

-

Drug Partitioning: Researchers use techniques like solid-state NMR and fluorescence spectroscopy with POPC liposomes to determine the location, orientation, and partitioning coefficient of drug molecules within the membrane[7].

-

Permeability Assays: The effect of a drug on membrane integrity can be quantified by encapsulating a fluorescent dye within POPC vesicles and measuring its leakage upon drug exposure[17]. Molecular dynamics simulations of drugs with POPC bilayers can also predict changes in membrane permeability[17].

The workflow below illustrates a typical process for assessing drug-membrane interactions using POPC vesicles.

Caption: Experimental workflow for drug-membrane interaction studies.

Membrane Protein Studies

Reconstituting purified membrane proteins into POPC-based mimics like liposomes or nanodiscs is essential for studying their structure and function outside the complex environment of a native cell.

-

Structural Stability: A pure POPC bilayer provides a hydrophobic environment that matches the transmembrane domain of many proteins, helping to maintain their native fold[6]. However, a pure POPC bilayer can sometimes be too thin to perfectly match the hydrophobic core of larger proteins, a phenomenon known as hydrophobic mismatch[6].

-

Functional Assays: By embedding transport proteins or channels into POPC liposomes, their activity can be measured by monitoring the flux of ions or substrates across the bilayer[18].

-

Lipid-Protein Interactions: POPC provides a neutral background to investigate the specific lipid requirements of a protein. Studies often compare protein behavior in pure POPC versus POPC mixed with other lipids (e.g., anionic lipids, cholesterol) to identify critical interactions[18][19].

The self-assembly of POPC into a bilayer is a fundamental process for these applications.

Caption: Self-assembly of POPC into a lipid bilayer.

Liposomes for Drug Delivery

POPC is a key component in liposomal drug formulations. Its biocompatibility and ability to form stable vesicles make it suitable for encapsulating therapeutic agents.[20] The fluidity imparted by the oleoyl chain is critical for the stability and drug-release kinetics of liposomes.

Experimental Protocols

Detailed, step-by-step protocols are essential for reproducibility. Below are methodologies for common experiments involving POPC.

Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This is the most common method for producing POPC vesicles of a defined size.

Materials:

-

POPC powder (stored at -20°C)

-

Chloroform or a 2:1 chloroform:methanol solvent mixture

-

Desired aqueous buffer (e.g., PBS, HEPES)

-

Mini-extruder apparatus

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Glass vials, rotary evaporator, nitrogen gas source

Protocol:

-

Lipid Film Formation: a. Dissolve a known quantity of POPC in chloroform in a round-bottom flask. b. Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. c. Place the flask under high vacuum for at least 2 hours (or overnight) to remove all residual solvent.

-

Hydration: a. Warm the lipid film and the desired aqueous buffer to a temperature above POPC's phase transition temperature (room temperature is sufficient). b. Add the buffer to the flask to achieve the target lipid concentration (e.g., 5-10 mg/mL). c. Vortex vigorously for 5-10 minutes. The solution will appear milky, indicating the formation of multilamellar vesicles (MLVs).

-

Extrusion: a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Load the MLV suspension into one of the extruder's syringes. c. Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 21-31 times).[21] This process forces the larger MLVs to break down and re-form into smaller, more uniform LUVs. d. The final solution should be translucent, indicating a homogeneous population of LUVs.

-

Characterization: a. Vesicle size distribution and homogeneity can be confirmed using Dynamic Light Scattering (DLS). b. Lamellarity (unilamellar vs. multilamellar) can be assessed using techniques like Cryo-Transmission Electron Microscopy (Cryo-TEM) or Small-Angle X-ray Scattering (SAXS).[21][22]

Supported Lipid Bilayer (SLB) Formation by Vesicle Fusion

SLBs are planar membrane mimics formed on a solid support (e.g., glass, mica, silica), useful for surface-sensitive techniques like AFM and QCM-D.

Materials:

-

POPC LUV suspension (prepared as above)

-

Hydrophilic solid substrate (e.g., glass coverslip, silicon wafer)

-

Buffer solution

Protocol:

-

Substrate Cleaning: The substrate must be scrupulously clean and hydrophilic. A common method for glass is treatment with Piranha solution (H₂SO₄/H₂O₂) or exposure to plasma.

-

Vesicle Fusion: a. Place the clean substrate in a flow cell or chamber. b. Inject the POPC LUV suspension (typically 0.1-1.0 mg/mL in a buffer containing divalent cations like Ca²⁺, which can facilitate fusion). c. Allow the vesicles to adsorb onto the surface and spontaneously rupture and fuse to form a continuous bilayer. This process can take 30-60 minutes.[23]

-

Rinsing: a. Gently rinse the chamber with copious amounts of buffer to remove any unadsorbed or intact vesicles.

-

Verification: a. The formation of a uniform SLB can be confirmed by techniques such as Quartz Crystal Microbalance with Dissipation (QCM-D), which shows a characteristic frequency and dissipation shift, or Fluorescence Recovery After Photobleaching (FRAP), which demonstrates lateral lipid mobility.

Conclusion

POPC is an indispensable tool in membrane biophysics and drug development. Its ability to form stable, fluid, and biologically relevant bilayers provides a robust platform for a vast array of in vitro studies. By serving as a simplified yet representative mimic of the cell membrane, POPC allows for the systematic investigation of complex biological processes, from protein function to drug permeability, in a controlled and reproducible manner. The continued use and modification of POPC-based systems will undoubtedly continue to advance our understanding of membrane biology and facilitate the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]

- 3. POPC - Wikipedia [en.wikipedia.org]

- 4. Toward Cell Membrane Mimics: Creation and Study of Artificial Phosphatidylcholine and Functional Assembly | Materials Science & Engineering Program | University of Colorado Boulder [colorado.edu]

- 5. Rapid and Facile Preparation of Giant Vesicles by the Droplet Transfer Method for Artificial Cell Construction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mimicking the Mammalian Plasma Membrane: An Overview of Lipid Membrane Models for Biophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Model parameters for simulation of physiological lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Area per Lipid and Cholesterol Interactions in Membranes from Separated Local-Field 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Lipid-Protein Interactions of Integral Membrane Proteins: A Comparative Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lipid-mediated interactions between intrinsic membrane proteins: dependence on protein size and lipid composition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Characterization of Multifunctional Nanovesicles Composed of POPC Lipid Molecules for Nuclear Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Manipulating Phospholipid Vesicles at the Nanoscale: A Transformation from Unilamellar to Multilamellar by an n-Alkyl-poly(ethylene oxide) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Simple and Straightforward Approach for Generating Small, Stable, Homogeneous, Unilamellar 1-Palmitoyl 2-Oleoyl Phosphatidylcholine (POPC) Bilayer Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

A Technical Guide to the Chemical and Physical Properties of Deuterated Phospholipids

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical and physical properties of deuterated phospholipids, molecules of significant interest in biophysical research, structural biology, and pharmaceutical development. The substitution of hydrogen with its heavier isotope, deuterium, imparts unique characteristics that are invaluable for various analytical techniques, albeit with subtle but important alterations to the phospholipid's intrinsic properties.

Core Chemical Properties

The fundamental chemical structure of a phospholipid is unaltered by deuteration; however, the increased mass and slight differences in bond energies of carbon-deuterium (C-D) versus carbon-hydrogen (C-H) bonds can influence intermolecular interactions.

Synthesis: The production of deuterated phospholipids is a specialized process that can be achieved through several routes:

-

Chemical Synthesis: This approach involves building the phospholipid molecule from deuterated precursors. For instance, deuterated fatty acids can be synthesized and subsequently used to create phospholipids with deuterated acyl chains. This method allows for precise control over the location and extent of deuteration.

-

Biosynthesis: Cells, such as the yeast Pichia pastoris or the bacterium E. coli, can be cultured in deuterated media (e.g., D₂O-based growth medium with a deuterated carbon source). These organisms then incorporate deuterium into the lipids they produce. Subsequent extraction and purification yield a variety of deuterated phospholipids.

-

Combined Approaches: A hybrid method may involve the enzymatic cleavage of acyl chains from a natural phospholipid, followed by the chemical esterification of deuterated acyl chains onto the glycerophospholipid backbone.

Stability and Intermolecular Interactions: Deuteration can lead to a minor decrease in the strength of intermolecular van der Waals forces. This is because C-D bonds are slightly shorter and less polarizable than C-H bonds, which in turn affects lipid packing and membrane stability. This effect is a key contributor to the observed changes in the physical properties of deuterated lipid assemblies.

Key Physical Properties and the Impact of Deuteration

The substitution of hydrogen with deuterium has measurable effects on the physical behavior of phospholipids, particularly in the context of bilayer membranes. These changes are most pronounced when the acyl chains are deuterated.

Phase Transition Behavior

One of the most significant effects of acyl chain deuteration is the depression of the main phase transition temperature (Tₘ), which is the temperature at which the lipid bilayer transitions from a tightly packed gel state (Lβ) to a more fluid liquid-crystalline state (Lα). This reduction in Tₘ is typically in the range of 3-5°C. This phenomenon is attributed to the weaker van der Waals interactions between deuterated acyl chains, which destabilizes the gel phase relative to the liquid-crystalline phase.

Bilayer Structure and Packing

Deuteration also influences the structural parameters of the lipid bilayer:

-

Bilayer Thickness: Acyl chain deuteration generally leads to a reduction in the overall bilayer thickness and the hydrophobic thickness. This is a direct consequence of the increased disorder and less efficient packing of the deuterated chains.

-

Area Per Lipid: Correspondingly, the area occupied by each lipid molecule at the bilayer surface tends to increase with chain deuteration in the gel phase, reflecting the looser packing.

-

Molecular Order: In the gel phase, deuterated lipids exhibit a significantly less ordered configuration compared to their hydrogenous counterparts. However, in the fluid phase, the difference in order is less pronounced.

Quantitative Data Summary

The following tables summarize the key physical properties of commonly studied saturated phospholipids and the typical effects of acyl chain deuteration. Values are collated from various sources and should be considered representative.

Table 1: Main Phase Transition Temperatures (Tₘ)

| Phospholipid | Protiated (h-) Tₘ (°C) | Chain-Deuterated (d-) Tₘ (°C) | Typical ΔTₘ (°C) |

| DMPC (14:0 PC) | ~24 | ~20 | ~ -4 |

| DPPC (16:0 PC) | ~41 | ~37 | ~ -4 |

| DSPC (18:0 PC) | ~55 | ~51 | ~ -4 |

References for Tₘ values: DMPC[1][2], DPPC[1], DSPC[1]. The decrease in Tₘ for deuterated lipids is a well-documented phenomenon[3].

Table 2: Bilayer Structural Parameters (in the Fluid Phase)

| Phospholipid | Form | Bilayer Thickness (Å) | Area per Lipid (Ų) |

| DMPC (at 30°C) | Protiated (h-) | ~34-35 | ~60-61 |

| Chain-Deuterated (d-) | Slightly Decreased | Slightly Increased | |

| DPPC (at 50°C) | Protiated (h-) | ~38-39 | ~63-64 |

| Chain-Deuterated (d-) | Slightly Decreased | Slightly Increased | |

| DSPC (at 60°C) | Protiated (h-) | ~42-43 | ~64-65 |

| Chain-Deuterated (d-) | Slightly Decreased | Slightly Increased |

Note: Direct comparative values for deuterated lipids under identical conditions are sparse in the literature, but the trend of decreased thickness and increased area is consistently reported. References for protiated values: DMPC[4][5], DPPC[4][6], DSPC[4][5].

Key Experimental Techniques and Protocols

Deuterated phospholipids are primarily utilized in three major analytical techniques: Neutron Scattering, Solid-State Nuclear Magnetic Resonance (NMR), and Mass Spectrometry.

Neutron Scattering

Principle: Neutron scattering is a powerful technique for determining the structure of biological macromolecules. It relies on the different scattering lengths of atomic nuclei. Hydrogen and deuterium have significantly different neutron scattering lengths, allowing for a technique called "contrast variation." By selectively deuterating components within a system (e.g., lipids, proteins, or the solvent), researchers can make specific parts of a complex "invisible" to neutrons, thereby highlighting the structure of the remaining components.

Experimental Protocol: Small-Angle Neutron Scattering (SANS) for Bilayer Structure

-

Sample Preparation:

-

Prepare large unilamellar vesicles (LUVs) by dissolving the desired lipid mixture (which may include deuterated phospholipids) in an organic solvent, drying it into a thin film, and hydrating the film with a buffer solution (e.g., H₂O, D₂O, or a mixture).

-

Homogenize the resulting multilamellar vesicles by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm) to produce LUVs of a consistent size.

-

-

Contrast Variation Series:

-

Prepare several samples with identical lipid compositions but varying solvent D₂O/H₂O ratios (e.g., 0%, 40%, 70%, 100% D₂O). This allows for different parts of the lipid bilayer to be highlighted or matched to the solvent's scattering length density.

-

-

SANS Measurement:

-

Place the sample in a quartz cuvette and into the SANS instrument's sample holder.

-

Acquire scattering data over a relevant range of scattering vectors (q). The q-range should be chosen to cover the length scales of interest, from the overall vesicle size to the bilayer thickness.

-

-

Data Analysis:

-

Correct the raw data for background scattering from the solvent and the sample cell.

-

Model the scattering data using appropriate mathematical models for core-shell spheres (representing the vesicles) to extract structural parameters like the bilayer thickness, area per lipid, and the location of different components within the bilayer.

-

Solid-State NMR Spectroscopy

Principle: Solid-state NMR, particularly ²H (deuterium) NMR, provides detailed information about the dynamics and orientation of molecules. When a C-D bond is present in a lipid molecule within a membrane, the interaction of the deuterium nucleus's quadrupole moment with the local electric field gradient gives rise to a characteristic "quadrupolar splitting" in the NMR spectrum. The magnitude of this splitting is directly related to the order parameter (S_CD), which quantifies the motional freedom of that specific C-D bond relative to the magnetic field.

Experimental Protocol: ²H NMR for Lipid Acyl Chain Order Parameters

-

Sample Preparation:

-

Prepare multilamellar vesicles (MLVs) using chain-deuterated phospholipids. Dissolve the lipid in an organic solvent, evaporate the solvent to form a film, and hydrate with a buffer.

-

The sample is then typically subjected to several freeze-thaw cycles to ensure homogeneity.

-

Transfer the hydrated lipid paste into an NMR rotor.

-

-

NMR Data Acquisition:

-

Place the sample in a solid-state NMR spectrometer equipped with a static probe.

-

Acquire ²H NMR spectra using a quadrupolar echo pulse sequence. This sequence is crucial for refocusing the broad signals characteristic of solid-like samples.

-

Key parameters include the 90° pulse length, the delay between pulses, and the recycle delay. The temperature should be carefully controlled as lipid dynamics are highly temperature-dependent.

-

-

Data Analysis:

-

The resulting spectrum for a fluid-phase lipid will be a Pake doublet, a superposition of signals from all orientations of the lipid molecules.

-

Measure the quadrupolar splitting (Δν_Q) from the separation of the two most prominent peaks in the spectrum.

-

Calculate the order parameter (S_CD) for the labeled carbon position using the relationship between Δν_Q and the static quadrupolar coupling constant for a C-D bond. By using lipids deuterated at different positions along the acyl chain, a full order parameter profile of the membrane can be constructed.

-

Mass Spectrometry

Principle: Mass spectrometry (MS) is used to precisely measure the mass-to-charge ratio of ions. It is an essential tool for confirming the successful incorporation and determining the level of deuteration in a synthesized phospholipid. The mass of a deuterated lipid will be higher than its protiated counterpart by approximately 1.006 Da for each deuterium atom incorporated.

Experimental Protocol: Determining Deuteration Level

-

Sample Preparation:

-

Extract the lipids from the synthesis reaction or biological culture using a standard lipid extraction method (e.g., a modified Bligh-Dyer or Matyash protocol).

-

The extracted lipids are dried down and reconstituted in a solvent suitable for mass spectrometry analysis.

-

-

Mass Spectrometry Analysis:

-

Introduce the sample into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation of the lipid molecule.

-

Acquire a full scan mass spectrum in the expected mass range for the phospholipid.

-

-

Data Analysis:

-

Compare the mass spectrum of the deuterated sample to that of a non-deuterated standard.

-

The shift in the molecular ion peak will indicate the number of deuterium atoms incorporated.

-

The isotopic distribution pattern can be analyzed to determine the average level of deuteration and the distribution of deuterated species within the sample. Tandem MS (MS/MS) can be used to fragment the lipid and confirm the location of the deuterium atoms (e.g., on the acyl chains vs. the headgroup).

-

Visualizing Workflows and Concepts

The following diagrams illustrate key experimental workflows and logical concepts where deuterated phospholipids are central.

Caption: A typical experimental workflow for studying a membrane protein's structure using SANS.

Caption: The principle of contrast matching to isolate the scattering signal from a protein.

Conclusion

Deuterated phospholipids are indispensable tools in modern biophysical research. While their chemical nature is nearly identical to their hydrogenous counterparts, the substitution with deuterium introduces subtle yet significant changes to their physical properties, most notably a depression in the phase transition temperature and alterations in bilayer packing. Understanding these differences is critical for the accurate interpretation of experimental data. The unique properties of deuterated lipids, especially in the context of neutron scattering and solid-state NMR, provide unparalleled insights into the structure and dynamics of membranes and membrane-associated proteins, driving forward our understanding in cell biology and aiding in the development of novel therapeutics.

References

- 1. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deuterium magnetic resonance study of phase equilibria and membrane thickness in binary phospholipid mixed bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lipid bilayer structure determined by the simultaneous analysis of neutron and X-ray scattering data - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Nuances of POPC-d31: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the precise molecular structure and behavior of lipid analogs is paramount for advancing membrane biophysics, lipidomics, and drug delivery systems. This in-depth technical guide provides a comprehensive overview of 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31), a deuterated phospholipid critical for a range of sophisticated experimental applications.

This guide details the molecular characteristics of POPC-d31, presents its key quantitative data in a structured format, and outlines detailed methodologies for its application in cutting-edge research, including its use as an internal standard in mass spectrometry and in the study of lipid membrane dynamics and degradation.

Core Molecular Structure and Properties

POPC-d31 is a derivative of the naturally abundant phospholipid, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), where the 31 hydrogen atoms on the saturated palmitoyl chain, located at the sn-1 position of the glycerol backbone, have been replaced with deuterium atoms. The oleoyl chain at the sn-2 position remains in its protonated form. This isotopic labeling provides a powerful tool for distinguishing the saturated acyl chain from other components in complex biological systems, particularly in techniques sensitive to isotopic differences such as mass spectrometry and neutron scattering.

| Property | Value | Reference |

| Chemical Formula | C42H51D31NO8P | [1][2] |

| Molecular Weight | 791.27 g/mol | [1][3] |

| CAS Number | 179093-76-6 | [1][3] |

| Purity | >99% | [2] |

| Storage Temperature | -20°C |

The structural distinction between the deuterated palmitoyl chain and the protonated oleoyl chain is crucial for its experimental utility. The diagram below illustrates the logical relationship of these components within the POPC-d31 molecule.

Experimental Protocols and Applications

The unique isotopic labeling of POPC-d31 makes it an invaluable tool in various research applications. Below are detailed methodologies for some of its key uses.

Internal Standard for Mass Spectrometry-Based Lipidomics

POPC-d31 is frequently used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of phosphatidylcholines and other lipid species.[4] Its chemical similarity to endogenous PCs ensures comparable extraction efficiency and ionization response, while its mass difference allows for its clear distinction from the analytes of interest.

Methodology:

-

Standard Preparation: A stock solution of POPC-d31 is prepared in a suitable organic solvent, such as a chloroform/methanol mixture. The concentration is accurately determined.

-

Sample Spiking: A known amount of the POPC-d31 internal standard solution is added to each biological sample prior to lipid extraction. This ensures that the standard undergoes the same experimental variations as the endogenous lipids.

-

Lipid Extraction: Lipids are extracted from the sample using a standard protocol, such as the Folch or Bligh-Dyer method.

-

LC-MS Analysis: The extracted lipids, including the POPC-d31 standard, are separated by liquid chromatography and detected by mass spectrometry.

-

Data Analysis: The peak area of the endogenous lipid species is normalized to the peak area of the POPC-d31 internal standard. This normalization corrects for variations in sample preparation, injection volume, and instrument response, allowing for accurate quantification.

Neutron Scattering Studies of Model Membranes

Neutron scattering is a powerful technique for studying the structure and dynamics of lipid bilayers. The significant difference in the neutron scattering length of hydrogen and deuterium makes POPC-d31 an ideal component for creating contrast in model membranes, allowing for the detailed investigation of lipid organization and dynamics.

Methodology for Liposome Preparation:

-

Lipid Film Formation: POPC-d31, alone or mixed with other lipids, is dissolved in an organic solvent (e.g., chloroform/methanol). The solvent is then evaporated under a stream of nitrogen and subsequently under vacuum to form a thin lipid film on the wall of a glass vial.[5]

-

Hydration: The lipid film is hydrated with a buffer solution (often D₂O to enhance contrast) at a temperature above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).[5]

-

Vesicle Unilamellarization: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[2][6] Alternatively, sonication can be used.

-

Neutron Scattering Analysis: The prepared liposome sample is then analyzed using small-angle neutron scattering (SANS) to determine parameters such as bilayer thickness, area per lipid, and the location of specific components within the membrane.

Investigation of Lipid Oxidation

The oxidative degradation of phospholipids is a critical area of research in the context of cell membrane damage and disease. POPC-d31 has been utilized to study the oxidation of lipid monolayers at the air-water interface.[7][8]

Experimental Workflow:

-

Monolayer Formation: A solution of POPC-d31 in a volatile solvent is spread onto the surface of an aqueous subphase in a Langmuir trough. This creates a monomolecular layer of the lipid at the air-water interface.

-

Exposure to Oxidants: The monolayer is then exposed to an oxidizing agent, such as low-level ozone, introduced into the atmosphere above the trough.[7][8]

-

In Situ Monitoring: The changes in the monolayer's properties, such as surface pressure and molecular area, are monitored in real-time. Techniques like sum-frequency generation (SFG) vibrational spectroscopy can be used to probe the chemical changes in the oleoyl chain, as the deuterated palmitoyl chain is spectroscopically distinct.[7]

-

Ex Situ Analysis: The monolayer can be transferred to a solid substrate for further analysis by techniques like atomic force microscopy (AFM) to visualize changes in morphology.[8]

References

- 1. Small-Angle Neutron Scattering of Liposomes: Sample Preparation to Simple Modeling | Springer Nature Experiments [experiments.springernature.com]

- 2. Synthesis and Characterization of Multifunctional Nanovesicles Composed of POPC Lipid Molecules for Nuclear Imaging [mdpi.com]

- 3. In situ investigation of the oxidation of a phospholipid monolayer by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn-links.lww.com [cdn-links.lww.com]

- 5. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchmap.jp [researchmap.jp]

- 8. Oxidative Degradation of the Monolayer of 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphocholine (POPC) in Low-Level Ozone - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Phases: A Technical Guide to the Behavior of POPC-d31 Bilayers

For Researchers, Scientists, and Drug Development Professionals